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Cat. No.: B569008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Antiarol rutinoside, a phenolic glycoside, has been identified in various plant species,

including Mallotus microcarpus and Atractylis serratuloides. Its chemical structure, consisting of

a 3,4,5-trimethoxyphenol (antiarol) aglycone linked to a rutinose (α-L-rhamnopyranosyl-(1→6)-

β-D-glucopyranose) moiety, makes it a subject of interest for phytochemical and

pharmacological studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary

analytical technique for the unambiguous structural elucidation and characterization of such

natural products. This document provides a detailed protocol for the isolation and NMR

analysis of Antiarol rutinoside and presents its characteristic, albeit predicted, ¹H and ¹³C

NMR data due to the current unavailability of published, fully assigned experimental spectra.

Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for Antiarol rutinoside.

These predictions are based on the known NMR data of 3,4,5-trimethoxyphenol, glucose,

rhamnose, and established glycosylation-induced shifts observed in similar phenolic

glycosides.

Table 1: Predicted ¹H NMR Spectral Data for Antiarol Rutinoside (500 MHz, CD₃OD)
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Position Predicted δ (ppm) Multiplicity J (Hz)

Aglycone (Antiarol)

H-2', H-6' 6.4 - 6.6 s

3', 5'-OCH₃ 3.8 - 3.9 s

4'-OCH₃ 3.7 - 3.8 s

Glucose Moiety

H-1'' 4.8 - 5.0 d ~7.5

H-2'' 3.2 - 3.4 m

H-3'' 3.4 - 3.6 m

H-4'' 3.3 - 3.5 m

H-5'' 3.4 - 3.6 m

H-6''a 3.7 - 3.9 m

H-6''b 3.6 - 3.8 m

Rhamnose Moiety

H-1''' 4.5 - 4.7 d ~1.5

H-2''' 3.6 - 3.8 m

H-3''' 3.4 - 3.6 m

H-4''' 3.2 - 3.4 m

H-5''' 3.5 - 3.7 m

H-6''' (CH₃) 1.2 - 1.3 d ~6.0

Table 2: Predicted ¹³C NMR Spectral Data for Antiarol Rutinoside (125 MHz, CD₃OD)
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Position Predicted δ (ppm)

Aglycone (Antiarol)

C-1' 153 - 155

C-2', C-6' 95 - 98

C-3', C-5' 154 - 156

C-4' 135 - 137

3', 5'-OCH₃ 56 - 58

4'-OCH₃ 60 - 62

Glucose Moiety

C-1'' 102 - 104

C-2'' 74 - 76

C-3'' 77 - 79

C-4'' 70 - 72

C-5'' 76 - 78

C-6'' 68 - 70

Rhamnose Moiety

C-1''' 101 - 103

C-2''' 71 - 73

C-3''' 71 - 73

C-4''' 73 - 75

C-5''' 69 - 71

C-6''' (CH₃) 17 - 19
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Isolation of Antiarol Rutinoside from Plant Material
This protocol is a general procedure and may require optimization based on the specific plant

source.

Extraction:

Air-dry and powder the plant material (e.g., roots of Atractylis serratuloides).

Macerate the powdered material with methanol (MeOH) at room temperature for 72 hours

(3x).

Combine the MeOH extracts and evaporate the solvent under reduced pressure to obtain

a crude extract.

Solvent Partitioning:

Suspend the crude extract in a mixture of water and methanol (9:1 v/v).

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-

hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to yield fractions with different

polarities. Antiarol rutinoside is expected to be in the more polar fractions (EtOAc and/or

the remaining aqueous fraction).

Chromatographic Purification:

Subject the polar fraction to column chromatography on silica gel.

Elute the column with a gradient of increasing polarity, typically starting with a mixture of

CHCl₃ and MeOH and gradually increasing the proportion of MeOH.

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system

(e.g., CHCl₃:MeOH:H₂O, 8:2:0.2) and visualize the spots under UV light (254 nm) and/or

by spraying with a suitable reagent (e.g., 10% H₂SO₄ in EtOH followed by heating).

Combine fractions containing the target compound.
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Perform further purification of the combined fractions using preparative high-performance

liquid chromatography (HPLC) or size-exclusion chromatography on Sephadex LH-20 with

methanol as the eluent to obtain pure Antiarol rutinoside.

NMR Sample Preparation and Data Acquisition
Sample Preparation:

Dissolve 5-10 mg of purified Antiarol rutinoside in approximately 0.6 mL of deuterated

methanol (CD₃OD).

Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) on a 500 MHz or

higher field NMR spectrometer.

¹H NMR: Acquire with a spectral width of 10-12 ppm, a sufficient number of scans for a

good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire with a spectral width of 200-220 ppm, using a proton-decoupling

sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) will be

required.

2D NMR:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their

directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for establishing the

glycosylation position and the linkage between the sugar units.
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Visualization of Experimental Workflow and
Structural Relationships
The following diagrams illustrate the general workflow for the isolation and analysis of Antiarol
rutinoside and the key HMBC correlations for its structural elucidation.
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Caption: General workflow for the isolation and structural elucidation of Antiarol rutinoside.
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Caption: Key HMBC correlations for determining the structure of Antiarol rutinoside.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b569008?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

